[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
CAS No.: 2408975-37-9
Cat. No.: VC11600545
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408975-37-9 |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
| Standard InChI | InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2 |
| Standard InChI Key | LHFYBPMKFDBLHE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CON=C2CO)Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Structural Features
The compound exhibits a molecular formula of C₁₀H₈ClNO₂, with a molar mass of 209.63 g/mol . Its core consists of a 1,2-oxazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a hydroxymethyl moiety. The planar isoxazole ring (bond angles: N-O-C=120°) facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity (calculated logP: 2.8) .
Spectroscopic Identifiers
Key spectroscopic data include:
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InChIKey: LHFYBPMKFDBLHE-UHFFFAOYSA-N
Predicted infrared spectra show characteristic stretches at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) . Nuclear magnetic resonance (NMR) simulations suggest the following proton environments: -
δ 7.4–7.2 ppm (4H, aromatic CH)
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δ 6.8 ppm (1H, isoxazole CH)
Synthetic Approaches and Methodological Considerations
General Synthetic Strategies for Isoxazole Derivatives
Isoxazole synthesis typically employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes . For chlorophenyl-substituted variants, pre-functionalization of aromatic precursors with chlorine atoms precedes cyclization. Recent protocols utilize Sonogashira coupling to introduce propargyl ethers, followed by oxidative cyclization .
Hypothesized Synthesis Pathway
A plausible route to [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol involves:
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Chlorophenylpropargyl Ether Formation:
4-Chlorobenzaldehyde undergoes condensation with propargyl alcohol under Mitsunobu conditions (DIAD, PPh₃) . -
Nitrile Oxide Generation:
Hydroxylamine hydrochloride treatment of 4-chlorophenylpropargyl ether yields the corresponding nitrile oxide . -
Cycloaddition Reaction:
Reaction with methyl acrylate produces methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate . -
Reductive Hydroxylation:
Lithium aluminum hydride reduction converts the ester to the primary alcohol (yield: 68–72%) .
Critical Reaction Parameters:
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Temperature control (<0°C during nitrile oxide formation)
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Anhydrous conditions for Grignard reactions
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Chromatographic purification (silica gel, ethyl acetate/hexane gradient)
Physicochemical Properties and Analytical Data
Molecular Weight and Collision Cross-Section Analysis
Mass spectrometry data reveal prominent adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 210.03163 | 140.8 |
| [M+Na]⁺ | 232.01357 | 155.8 |
| [M-H]⁻ | 208.01707 | 145.1 |
These values suggest a moderately planar structure with limited conformational flexibility . The sodium adduct’s higher CCS (155.8 Ų) indicates increased gas-phase stabilization through cation-π interactions .
Research Gaps and Future Directions
Current Limitations in Available Data
No peer-reviewed studies directly investigate this compound’s synthesis or bioactivity . Patent literature contains no claims related to its use . Computational predictions require experimental validation through:
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X-ray crystallography for conformation analysis
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ADMET profiling (hepatic microsome stability, CYP inhibition)
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High-throughput screening against kinase panels
Proposed Experimental Investigations
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Synthetic Optimization:
Develop microwave-assisted synthesis to reduce reaction times from 24h to <2h . -
Structure-Activity Relationship Studies:
Synthesize analogs with varying halogen substitutions (F, Br) at the phenyl ring. -
Biological Evaluation:
Screen against NCI-60 cancer cell lines and Gram-positive/Gram-negative pathogens .
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